molecular formula C2H2N2O B1194373 1,3,4-Oxadiazole CAS No. 288-99-3

1,3,4-Oxadiazole

Cat. No. B1194373
CAS RN: 288-99-3
M. Wt: 70.05 g/mol
InChI Key: FKASFBLJDCHBNZ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole represents an important chemical structure in heterocyclic chemistry, featuring a five-membered ring composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. This structure has been widely investigated due to its presence in various compounds with significant applications in pharmaceuticals, agriculture, and materials science. The unique properties and versatility of 1,3,4-oxadiazoles make them subjects of extensive research, aiming to explore and enhance their applications across different fields.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been developed and refined over the years, incorporating various methodologies to achieve efficient and high-yield production. Classical synthesis techniques involve the cyclization of hydrazides with carboxylic acids or their derivatives. Recent advances include methods such as direct annulation, oxidative cyclization, and electrocatalytic synthesis, offering more efficient and environmentally friendly alternatives. These methods have expanded the accessibility and diversity of 1,3,4-oxadiazole derivatives available for further study and application (Hetzheim & Möckel, 1967).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles has been thoroughly investigated, revealing the significance of the oxadiazole core in determining the physical and chemical properties of these compounds. Structural studies, including X-ray diffraction and quantum chemical analyses, have provided insights into the geometry, electronic configuration, and stability of 1,3,4-oxadiazole derivatives. These studies are crucial for understanding the interaction mechanisms and designing compounds with targeted properties (Ahmed et al., 2017).

Chemical Reactions and Properties

1,3,4-Oxadiazoles participate in a variety of chemical reactions, including substitution, condensation, and ring cleavage, enabling the synthesis of a wide range of derivatives. The oxadiazole ring serves as a versatile scaffold for chemical modifications, leading to the generation of compounds with diverse biological and physical properties. These reactions are fundamental for exploring the potential applications of 1,3,4-oxadiazoles in different domains (Gao et al., 2015).

Safety And Hazards

When handling 1,3,4-Oxadiazole, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

1,3,4-oxadiazole
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InChI

InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASFBLJDCHBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O
Source PubChem
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DSSTOX Substance ID

DTXSID10182987
Record name 1,3,4-Oxadiazole
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Molecular Weight

70.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Merck Index]
Record name 1,3,4-Oxadiazole
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Product Name

1,3,4-Oxadiazole

CAS RN

288-99-3
Record name 1,3,4-Oxadiazole
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Record name 1,3,4-Oxadiazole
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Record name 1,4-Oxadiazole
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Record name 1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,400
Citations
H Khalilullah, MJ Ahsan, M Hedaitullah… - Mini reviews in …, 2012 - ingentaconnect.com
There has been considerable interest in the development of novel compounds with anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial…
Number of citations: 156 www.ingentaconnect.com
Z Li, P Zhan, X Liu - Mini Reviews in Medicinal Chemistry, 2011 - ingentaconnect.com
1,3,4-oxadiazole, a privileged structure, endows its derivatives with broad and potent biological functions, especially in antiviral activities, including anti-HIV, anti-HCV, anti-HBV, anti-…
Number of citations: 110 www.ingentaconnect.com
AA Othman, M Kihel, S Amara - Arabian Journal of Chemistry, 2019 - Elsevier
Since the introduction of the first antibiotic (penicillin, 1942) into medical practice, to date, there has been an ongoing “race” between scientists creating new drugs and pathogenic …
Number of citations: 101 www.sciencedirect.com
J Han - Journal of Materials Chemistry C, 2013 - pubs.rsc.org
Liquid crystals with 1,3,4-oxadiazole units in the aromatic core have attracted considerable attention due to their rich mesophases, high photoluminescence quantum yields, good …
Number of citations: 124 pubs.rsc.org
H Kumar, SA Javed, SA Khan, M Amir - European Journal of Medicinal …, 2008 - Elsevier
A series of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid were synthesized in order to obtain new compounds with potential anti-…
Number of citations: 318 www.sciencedirect.com
G Şahin, E Palaska, M Ekizoğlu, M Özalp - Il Farmaco, 2002 - Elsevier
Six new 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione, 2-amino-5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole, 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one …
Number of citations: 247 www.sciencedirect.com
DH Boschelli, DT Connor, DA Bornemeier… - Journal of medicinal …, 1993 - ACS Publications
iV-Arylanthranilic acids, knowngenetically as the fenamates, are nonsteroidal antiinflammatory drugs (NSAIDs) that block the metabolism of arachidonic acid by the enzyme …
Number of citations: 329 pubs.acs.org
T Glomb, P Świątek - International journal of molecular sciences, 2021 - mdpi.com
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-…
Number of citations: 58 www.mdpi.com
A Husain, M Ajmal - Acta pharmaceutica, 2009 - hrcak.srce.hr
A novel series of 2-[3-(4-bromophenyl) propan-3-one]-5-(substituted phenyl)-1, 3, 4-oxadiazoles (4a-n) have been synthesized from 3-(4-bromobenzoyl) propionic acid (3) with the aim …
Number of citations: 201 hrcak.srce.hr
S Borg, G Estenne-Bouhtou, K Luthman… - The Journal of …, 1995 - ACS Publications
Three series of heterocyclic dipeptidomimetics have been synthesized. The compounds were designed as amino acid-glycine mimetics containing 1, 2, 4-oxadiazole, 1, 3, 4-oxadiazole, …
Number of citations: 222 pubs.acs.org

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